Pirfenidone-d5: An In-depth Technical Guide for Researchers
Pirfenidone-d5: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pirfenidone-d5, a deuterated analog of the anti-fibrotic drug Pirfenidone. Its primary application in research is as a stable isotope-labeled internal standard for the precise quantification of Pirfenidone in biological matrices. This document details its properties, analytical methodologies, and its crucial role in pharmacokinetic and metabolic studies.
Introduction to Pirfenidone-d5
Pirfenidone-d5 is a synthetically modified version of Pirfenidone where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight (190.25 g/mol ) compared to Pirfenidone (185.23 g/mol ) but with nearly identical chemical and physical properties. This characteristic makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. The use of a stable isotope-labeled internal standard like Pirfenidone-d5 is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.[1][2]
Primary Research Use:
The predominant application of Pirfenidone-d5 is in pharmacokinetic (PK) studies of Pirfenidone.[1] By enabling accurate measurement of drug concentrations in biological fluids such as plasma over time, researchers can determine key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[3] This is essential for drug development, dose optimization, and understanding drug-drug interactions.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Pirfenidone using Pirfenidone-d5 as an internal standard, compiled from various validated LC-MS/MS methods.
Table 1: Mass Spectrometry Parameters for Pirfenidone and Pirfenidone-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Pirfenidone | 186.1 | 65.1 | Positive ESI | [4] |
| Pirfenidone-d5 | 191.1 | 65.1 | Positive ESI | [4] |
| Pirfenidone | 185.958 | 77.1 | Positive ESI | [5] |
| Pirfenidone-d5 | 190.965 | 81.1 | Positive ESI | [5] |
| Pirfenidone | 186.2 | 92.1 | Positive ESI | [6] |
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Range/Value | Reference |
| Linearity Range (Pirfenidone in plasma) | 0.005 - 25 µg/mL | [4] |
| Linearity Range (Pirfenidone in plasma) | 0.02059 - 25.14 µg/mL | [5] |
| Linearity Range (Pirfenidone in plasma) | 0.20 - 20.0 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL | [4] |
| LLOQ | 5 ng/mL | [6] |
| Intra-day Precision (%CV) | < 12.1% | [6] |
| Inter-day Precision (%CV) | < 12.1% | [6] |
| Accuracy (Relative Error) | -11.7% to 1.3% | [4] |
| Mean Recovery | 80.4 - 84.3% | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the quantification of Pirfenidone in human plasma using Pirfenidone-d5 as an internal standard via LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw Plasma Samples: Frozen human plasma samples are thawed at room temperature.
-
Spike with Internal Standard: To 100 µL of each plasma sample, add a specific volume of Pirfenidone-d5 working solution (e.g., 20 µg/mL) to achieve a final concentration that is within the linear range of the assay.
-
Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a defined volume (e.g., 3 µL) of the supernatant into the LC-MS/MS system.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax Plus C18, Waters ACQUITY UPLC BEH C18) is commonly used.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile). The elution can be isocratic or gradient.[4]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Pirfenidone and Pirfenidone-d5 as detailed in Table 1.[4][5][6]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of Pirfenidone utilizing Pirfenidone-d5.
Caption: Experimental workflow for Pirfenidone pharmacokinetic analysis.
Pirfenidone Metabolism Pathway
The diagram below outlines the primary metabolic pathway of Pirfenidone in humans, which is crucial for understanding the analytes measured in metabolic studies.
Caption: Metabolic pathway of Pirfenidone.
Conclusion
Pirfenidone-d5 is an indispensable tool for researchers in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the quantification of Pirfenidone in biological matrices. The methodologies and data presented in this guide offer a solid foundation for the design and execution of robust bioanalytical studies, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of Pirfenidone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pharmacokinetic Bioequivalence Study Comparing Pirfenidone Tablet and Capsule Dosage Forms in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
